![molecular formula C14H14INO2 B14182390 6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one CAS No. 918785-23-6](/img/structure/B14182390.png)
6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one is a heterocyclic compound that features a pyranoquinoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with ethyl cyanoacetate in the presence of ethanol and a catalytic amount of piperidine . The reaction is often facilitated by microwave irradiation, which enhances the efficiency and yield of the product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its antiproliferative effects. Molecular docking studies have shown that it can bind to targets such as EGFR and BRAF V600E, which are involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxo-pyrano[3,2-c]quinoline-3-carboxylates: These compounds share a similar pyranoquinoline core and have shown antiproliferative activities.
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds also exhibit potential anticancer activities and are structurally related to 6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
918785-23-6 |
|---|---|
Molekularformel |
C14H14INO2 |
Molekulargewicht |
355.17 g/mol |
IUPAC-Name |
6-ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one |
InChI |
InChI=1S/C14H14INO2/c1-2-16-12-6-4-3-5-10(12)11-7-9(15)8-18-13(11)14(16)17/h3-6,9H,2,7-8H2,1H3 |
InChI-Schlüssel |
QROCCXBGSDXMSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)OCC(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


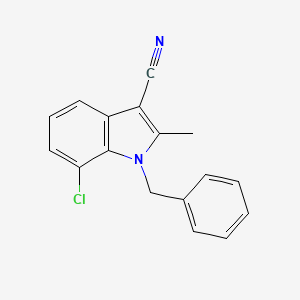
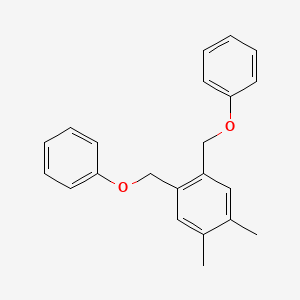
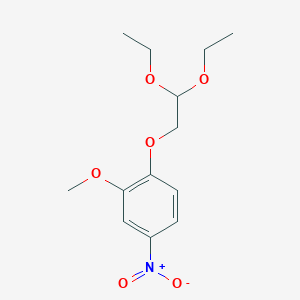

![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)

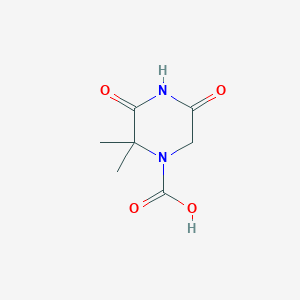
![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
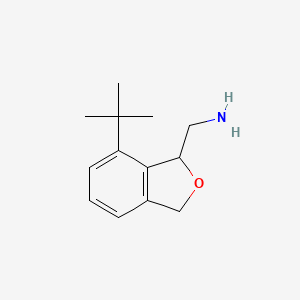
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)

